molecular formula C11H17N3O2 B12883326 N'-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide

N'-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide

Katalognummer: B12883326
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: XASMNOWFSFBROC-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide typically involves the reaction of 5-(Diethylamino)furan-2-carbaldehyde with acetohydrazide. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or coupling reagent to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of various furan derivatives. This method offers advantages such as reduced reaction times and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing and stirring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .

Wissenschaftliche Forschungsanwendungen

N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide include other furan derivatives such as:

Uniqueness

What sets N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide apart from these similar compounds is its unique diethylamino group, which can impart distinct electronic and steric properties.

Eigenschaften

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

N-[(E)-[5-(diethylamino)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C11H17N3O2/c1-4-14(5-2)11-7-6-10(16-11)8-12-13-9(3)15/h6-8H,4-5H2,1-3H3,(H,13,15)/b12-8+

InChI-Schlüssel

XASMNOWFSFBROC-XYOKQWHBSA-N

Isomerische SMILES

CCN(CC)C1=CC=C(O1)/C=N/NC(=O)C

Kanonische SMILES

CCN(CC)C1=CC=C(O1)C=NNC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.